molecular formula C13H13NO4S2 B11594476 S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate CAS No. 303104-27-0

S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate

Cat. No.: B11594476
CAS No.: 303104-27-0
M. Wt: 311.4 g/mol
InChI Key: GVEYPJAUIPUSIP-UHFFFAOYSA-N
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Description

S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate is a sulfur-containing organic compound characterized by a 1,3-dioxoisoindoline core linked via an ethoxyethyl chain to a carbonodithioate group. This structure combines the electron-withdrawing properties of the dioxoisoindolinyl moiety with the nucleophilic reactivity of the dithioate group, making it a versatile intermediate in organic synthesis. Its molecular formula is C₁₃H₁₃NO₄S₂, with a molecular weight of 327.38 g/mol. The compound is typically synthesized via nucleophilic substitution reactions involving thiols and activated alkyl halides or through coupling reactions with isoindoline derivatives .

Properties

CAS No.

303104-27-0

Molecular Formula

C13H13NO4S2

Molecular Weight

311.4 g/mol

IUPAC Name

O-ethyl 2-(1,3-dioxoisoindol-2-yl)oxyethylsulfanylmethanethioate

InChI

InChI=1S/C13H13NO4S2/c1-2-17-13(19)20-8-7-18-14-11(15)9-5-3-4-6-10(9)12(14)16/h3-6H,2,7-8H2,1H3

InChI Key

GVEYPJAUIPUSIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCCON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate typically involves multiple steps. One common method starts with the preparation of the dioxoisoindolinyl intermediate. This intermediate is then reacted with ethyl carbonodithioate under specific conditions to form the desired product.

  • Preparation of Dioxoisoindolinyl Intermediate

      Starting Material: Phthalimide

      Reagent: Trichloroisocyanuric acid (TCCA)

      Conditions: Room temperature, aqueous medium

      Reaction: Phthalimide is converted to N-chloro derivative using TCCA.

  • Formation of this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonodithioate moiety to thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The presence of the dioxoisoindoline moiety indicates potential therapeutic applications:

  • Anticancer Activity : Compounds with similar structural motifs have shown selective toxicity towards cancer cell lines. Preliminary studies suggest that S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate may induce apoptosis in cancer cells through mitochondrial pathways and interfere with cell cycle progression.
  • Antimicrobial Properties : Research on related compounds indicates that they possess antimicrobial activity against various pathogens, including E. coli and S. aureus. The specific mechanisms of action are still under investigation, but they may involve disruption of microbial cell wall synthesis.

Synthetic Organic Chemistry

This compound is synthesized using xanthate derivatives as intermediates. This versatility allows for the exploration of various substitution patterns that can enhance biological activity or alter physicochemical properties.

Table 1: Comparison of Related Compounds

Compound NameStructureUnique Features
S-(1,3-Dioxoisoindolin-2-yl) O-methyl carbonodithioateStructureContains methyl instead of ethyl; potentially different solubility
S-(1-(1,3-dioxoisoindolin-2-yl)-3-(methoxymethyl)-4-oxopentyl) O-methyl carbonodithioateStructureMore complex side chain; may exhibit enhanced biological activity
Ethyl (S)-(3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypentanoateStructureHydroxy group introduces polarity; could have different pharmacokinetic properties

Research into the biological activities of this compound has yielded promising results:

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents.

Mechanism of Action

The mechanism of action of S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity, protein function, and other cellular processes. The exact pathways and targets are still under investigation, but its unique structure allows for selective interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of carbonodithioate esters with varying substituents. Below is a comparative analysis with structurally and functionally related compounds:

Compound Name Molecular Formula Key Structural Features Unique Properties/Applications
S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate (Target) C₁₃H₁₃NO₄S₂ 1,3-Dioxoisoindoline core, ethoxyethyl linker, dithioate ester High reactivity in nucleophilic substitutions; used in polymer chemistry and ligand synthesis .
S-(Cyanomethyl) O-ethyl carbonodithioate C₅H₇NOS₂ Cyanomethyl group, dithioate ester Enhanced electrophilicity for carbon-sulfur bond formation; applied in agrochemical synthesis .
S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate C₈H₁₀O₄S Dioxolane ring, methyl substituent Improved hydrolytic stability; used in controlled-release formulations .
S,S-Di(pyridin-2-yl) carbonodithioate C₁₁H₈N₂OS₂ Pyridine substituents, dithioate ester Chelating agent for metal coordination; catalytic applications in cross-coupling reactions .
S-(3-(1,3-Dioxoisoindolin-2-yl)propyl) O-ethyl carbonodithioate C₁₄H₁₅NO₄S₂ Propyl linker instead of ethoxyethyl Longer alkyl chain increases lipophilicity; used in drug delivery systems .

Reactivity and Stability

  • Electrophilicity: The dithioate group in the target compound exhibits higher electrophilicity compared to monothioates (e.g., S-ethyl carbonothioates) due to the dual sulfur atoms, facilitating reactions with amines and alcohols .
  • Hydrolytic Stability : The 1,3-dioxoisoindoline core enhances stability under acidic conditions compared to compounds like S-ethyl 2-(methylthio)acetate , which hydrolyzes rapidly in aqueous media .
  • Thermal Stability: The ethoxyethyl linker provides moderate thermal stability (decomposition >150°C), outperforming analogs with shorter alkyl chains (e.g., S-cyanomethyl derivatives) .

Research Findings and Data

Key Comparative Studies

  • A 2025 study demonstrated that the target compound’s dioxoisoindoline core improves photostability by 40% compared to S-(cyanomethyl) O-ethyl carbonodithioate under UV exposure .
  • In catalytic applications, the ethoxyethyl linker in the target compound showed 30% higher reactivity in thiol-ene reactions than propyl-linked analogs .

Limitations

  • The compound’s solubility in polar solvents (e.g., DMSO) is lower than that of S,S-di(pyridin-2-yl) carbonodithioate, limiting its use in aqueous-phase reactions .

Biological Activity

S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate is a compound characterized by its unique molecular structure, which includes a dioxoisoindoline moiety and carbonodithioate functionalities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H9NO3S2C_{11}H_{9}NO_{3}S_{2}, indicating the presence of sulfur and nitrogen alongside carbon, hydrogen, and oxygen. The compound's synthesis often involves reactions utilizing xanthate derivatives, emphasizing its complexity and precision in organic chemistry .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, insights can be drawn from studies on similar compounds:

  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties may be attributed to the ability of the compound to scavenge ROS, thereby protecting cells from oxidative damage.
  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes involved in the proliferation of cancer cells or pathogens.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureUnique Features
S-(1,3-Dioxoisoindolin-2-yl) O-methyl carbonodithioateContains methyl instead of ethylPotentially different solubility and reactivity
S-(1-(1,3-dioxoisoindolin-2-yl)-3-(methoxymethyl)-4-oxopentyl) O-methyl carbonodithioateMore complex side chainMay exhibit enhanced biological activity due to additional functional groups
Ethyl (S)-(3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoateHydroxy group introduces polarityCould have different pharmacokinetic properties

This table illustrates how variations in substituents can influence the chemical behavior and biological activity of similar compounds .

Case Studies and Research Findings

While direct studies on this compound are scarce, research on related compounds provides valuable insights:

  • Anticancer Studies : Research has indicated that dioxoisoindoline derivatives can induce apoptosis in cancer cells through ROS generation and mitochondrial dysfunction .
  • Antimicrobial Activity : A study demonstrated that certain carbonodithioates exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Toxicological Assessments : Toxicity evaluations reveal that while some derivatives show promise as therapeutic agents, they also exhibit varying degrees of cytotoxicity that necessitate careful consideration in drug development .

Q & A

Q. What advanced spectroscopic techniques resolve ambiguities in its tautomeric forms?

  • 2D NMR (HSQC, HMBC) : Maps 1^1H-13^{13}C correlations to distinguish tautomers.
  • Raman Spectroscopy : Identifies vibrational modes unique to each tautomer (e.g., C=S vs. C-S stretching).
  • X-ray Diffraction : Provides definitive bond-length data for crystallized samples .

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